Dibutyl(chloro)(thiophen-2-yl)stannane

Description

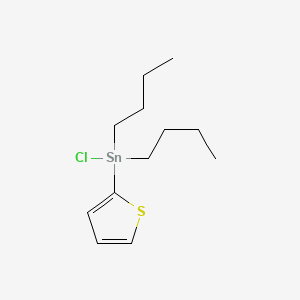

Dibutyl(chloro)(thiophen-2-yl)stannane is an organotin compound featuring a thiophene ring substituted at the 2-position, two butyl groups, and a chlorine atom bonded to a central tin atom. The chlorine substituent introduces electron-withdrawing effects, which may modulate electronic properties and stability compared to non-halogenated analogs .

Properties

CAS No. |

123431-12-9 |

|---|---|

Molecular Formula |

C12H21ClSSn |

Molecular Weight |

351.5 g/mol |

IUPAC Name |

dibutyl-chloro-thiophen-2-ylstannane |

InChI |

InChI=1S/C4H3S.2C4H9.ClH.Sn/c1-2-4-5-3-1;2*1-3-4-2;;/h1-3H;2*1,3-4H2,2H3;1H;/q;;;;+1/p-1 |

InChI Key |

OHSDGXWMSZLIGF-UHFFFAOYSA-M |

Canonical SMILES |

CCCC[Sn](CCCC)(C1=CC=CS1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyl(chloro)(thiophen-2-yl)stannane can be synthesized through a Stille coupling reaction, which involves the reaction of an organotin compound with an organic halide in the presence of a palladium catalyst. The general reaction conditions include:

Reagents: Tributyl(thiophen-2-yl)stannane and a chlorinating agent such as thionyl chloride.

Catalyst: Palladium(0) complex.

Solvent: Tetrahydrofuran (THF) or another suitable organic solvent.

Temperature: Typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organotin compound synthesis apply. These methods often involve large-scale Stille coupling reactions with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dibutyl(chloro)(thiophen-2-yl)stannane undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.

Coupling Reactions: It can participate in cross-coupling reactions, such as the Stille coupling, to form new carbon-carbon bonds.

Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium alkoxides or amines. Conditions typically involve mild temperatures and organic solvents.

Coupling Reactions: Palladium catalysts and organic halides are commonly used. Reactions are often carried out in the presence of a base, such as potassium carbonate, and an organic solvent like THF.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products

Substitution Reactions: Products include substituted organotin compounds with various functional groups.

Coupling Reactions: Products are typically biaryl compounds or other complex organic molecules.

Oxidation and Reduction: Products include oxidized or reduced thiophene derivatives.

Scientific Research Applications

Dibutyl(chloro)(thiophen-2-yl)stannane has several scientific research applications:

Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

Materials Science: Utilized in the development of organic semiconductors and conductive polymers.

Medicinal Chemistry: Investigated for its potential use in the synthesis of biologically active compounds, including anticancer and antimicrobial agents.

Catalysis: Employed as a catalyst or catalyst precursor in various organic transformations.

Mechanism of Action

The mechanism of action of Dibutyl(chloro)(thiophen-2-yl)stannane in chemical reactions involves the activation of the tin-carbon bond by a palladium catalyst, followed by transmetalation and reductive elimination steps. This process facilitates the formation of new carbon-carbon bonds in coupling reactions. The thiophene ring can also participate in π-π interactions and electron transfer processes, contributing to its reactivity.

Comparison with Similar Compounds

Tributyl(thiophen-2-yl)stannane

- Structure : Features three butyl groups and a thiophen-2-yl moiety.

- Synthesis : Prepared via lithiation of thiophene followed by reaction with tributyltin chloride under inert conditions .

- Reactivity : Widely used in Stille couplings due to high reactivity; the absence of chlorine allows for facile transmetallation .

- Key Difference : Dibutyl(chloro)(thiophen-2-yl)stannane’s chlorine atom may reduce reactivity in coupling reactions by increasing steric hindrance or stabilizing the tin center .

[4-(2-Ethylhexyl)thiophen-2-yl]trimethylstannane-d17

- Structure : Branched 2-ethylhexyl chain on thiophene and deuterated methyl groups.

- Applications : Used in deuterated polymer synthesis for spectroscopic studies. The alkyl chain enhances solubility in organic solvents, unlike the chlorine substituent in the target compound .

- Key Difference : Alkyl chains improve processability, while chlorine may reduce solubility but enhance electronic interactions in materials .

Tributyl(5-octylthiophen-2-yl)stannane

- Structure : Octyl chain at the 5-position of thiophene.

- Applications : Tailored for side-chain engineering in conjugated polymers to control crystallinity and charge transport .

Reactivity and Electronic Properties

| Compound | Reactivity in Stille Coupling | Electron Effects | Solubility |

|---|---|---|---|

| This compound | Moderate (Cl may slow transmetallation) | Electron-withdrawing (Cl) | Low in non-polar solvents |

| Tributyl(thiophen-2-yl)stannane | High | Neutral (no electron modulation) | High in THF, DMF |

| [4-(2-Ethylhexyl)thiophen-2-yl]trimethylstannane-d17 | Moderate (deuterated) | Electron-donating (alkyl chain) | High in chlorinated solvents |

- Synthetic Utility : Tributyl analogs are preferred for high-yield couplings, while the chloro variant may require optimized conditions (e.g., higher temperatures or catalysts) .

Toxicity and Handling

- This compound: Organotin compounds are generally toxic, but chlorine may increase Lewis acidity, posing additional handling risks.

- Comparison to Lead Analogs: Less toxic than lead-based compounds (e.g., plumbyl acetates in ), but stringent safety protocols are required for all organotin reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.